Myosin inhibitor -

Myosin inhibitor

Catalog Number: EVT-11729118
CAS Number:
Molecular Formula: C15H17NO3
Molecular Weight: 259.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-[1-(butylamino)ethylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione is a member of chromones.
Source

The development of myosin inhibitors stems from extensive research into the molecular mechanisms underlying cardiac muscle contraction. Studies have demonstrated that these inhibitors can effectively reduce the hypercontractility characteristic of HCM, which is often driven by mutations in sarcomeric proteins .

Classification

Myosin inhibitors can be classified based on their mechanism of action and structural properties. They primarily fall into two categories:

  • Cardiac-specific myosin inhibitors: Such as Mavacamten and Aficamten, which target cardiac myosin specifically.
  • Non-specific myosin inhibitors: Like Blebbistatin, which can affect myosin in various muscle types.
Synthesis Analysis

Methods

The synthesis of myosin inhibitors like Mavacamten involves complex organic chemistry techniques, including multi-step synthesis and structural optimization to enhance potency and selectivity. The synthesis typically begins with the formation of a core structure that is then modified through various chemical reactions such as alkylation, acylation, and cyclization.

Technical Details

Mavacamten (chemical name: MYK-461) was synthesized using a series of reactions that include:

  • Formation of a diazine ring: This step is crucial for establishing the compound's core structure.
  • Functional group modifications: These modifications enhance the binding affinity to myosin ATPase.
  • Purification processes: Such as chromatography to isolate the final product with high purity.
Molecular Structure Analysis

Structure

The molecular structure of Mavacamten features a complex arrangement that allows it to interact specifically with cardiac myosin. It contains multiple functional groups that facilitate binding to the ATPase site on myosin.

Data

  • Molecular formula: C24_{24}H30_{30}N4_{4}O3_{3}
  • Molecular weight: 426.52 g/mol
  • 3D Structure: The spatial arrangement is essential for its inhibitory action, stabilizing myosin in a state that reduces actin-myosin interactions.
Chemical Reactions Analysis

Reactions

Myosin inhibitors primarily act through reversible binding to the myosin ATPase site. The key reactions involved include:

  • Inhibition of ATP hydrolysis: This reaction decreases the energy available for muscle contraction.
  • Alteration of actin-myosin cross-bridge cycling: By reducing the number of active cross-bridges, these inhibitors effectively lower contractility.

Technical Details

Research indicates that Mavacamten binds preferentially to a specific pocket on the myosin head, stabilizing it in a conformation that is less favorable for interaction with actin .

Mechanism of Action

Process

The mechanism by which myosin inhibitors exert their effects involves several steps:

  1. Binding to Myosin: The inhibitor binds to the ATPase site on cardiac myosin.
  2. Reduction of ATPase Activity: This binding decreases the rate at which ATP is hydrolyzed.
  3. Decreased Cross-Bridge Formation: With reduced ATPase activity, fewer actin-myosin cross-bridges form, leading to diminished contractile force.

Data

Clinical trials have shown that treatment with Mavacamten results in significant reductions in left ventricular outflow tract gradients and improvements in exercise capacity among patients with obstructive HCM .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers present in its structure.

Relevant Data or Analyses

Studies have demonstrated that Mavacamten exhibits favorable pharmacokinetics and safety profiles, making it suitable for chronic administration in patients .

Applications

Scientific Uses

Myosin inhibitors are primarily used in clinical settings for:

  • Treatment of Hypertrophic Cardiomyopathy: Specifically designed to alleviate symptoms associated with this condition by targeting hypercontractility.
  • Research Tools: Used in laboratory settings to study muscle contraction mechanisms and develop further therapeutic agents targeting similar pathways.

These applications highlight the potential for myosin inhibitors not only as therapeutic agents but also as valuable tools in cardiovascular research .

Molecular Classification and Mechanistic Diversity of Myosin Inhibitors

ATP-Competitive Inhibitors: Structural Determinants of Nucleotide Binding Site Occlusion

ATP-competitive inhibitors directly occupy the nucleotide-binding pocket of the myosin motor domain, sterically hindering adenosine triphosphate (ATP) binding or hydrolysis. This occlusion disrupts the fundamental ATPase activity essential for myosin’s force-generating capacity. The structural determinants governing this inhibition include:

  • Nucleotide Pocket Architecture: The deep hydrophobic cleft housing the ATP-binding site contains conserved residues critical for nucleotide coordination. Inhibitors like 2,4,6-triiodophenol (TIP) exploit this architecture through halogen-bond interactions with backbone carbonyls of the P-loop (phosphate-binding loop), mimicking the triphosphate moiety of ATP [6].
  • Conformational Selectivity: Certain inhibitors exhibit state-dependent binding. Blebbistatin preferentially binds to the ATP-bound pre-powerstroke state of myosin II, forming hydrogen bonds with Ser236 and Glu270 while hydrophobic side chains occupy adjacent sub-pockets [8]. This stabilizes an actin-detached state, uncoupling nucleotide hydrolysis from mechanical work.
  • Allosteric Coupling to Actin Interface: Occupancy of the nucleotide pocket induces long-range structural shifts. Inhibitors like N-benzyl-p-toluene sulphonamide alter the orientation of Switch II, a flexible helix governing actin affinity. This prevents strong actin binding even when ATP is hydrolyzed [6].

Table 1: Structural Features of ATP-Competitive Myosin Inhibitors

CompoundKey Binding InteractionsAffected Kinetic StepMyosin Specificity
BlebbistatinH-bond: Ser236, Glu270; Hydrophobic: Ile455, Ile592ATP hydrolysis, Actin releaseMyosin II (non-muscle/skeletal)
2,4,6-TriiodophenolHalogen bonds: P-loop backbone; π-stacking: Phe452ATP binding, Actin activationMyosin VI
BTS (N-benzyl derivative)Van der Waals: Switch I; Ionic: Mg²⁺ coordination siteRecovery stroke transitionFast skeletal myosin II

Allosteric Modulators: Targeting Regulatory Domains Distal to Catalytic Sites

Allosteric modulators bind outside the catalytic nucleotide pocket, inducing conformational changes that propagate through the myosin structure to alter ATPase activity, filament assembly, or motor mechanics. Their mechanisms include:

  • Super-Relaxed State (SRX) Stabilization: Cardiac myosin inhibitors like mavacamten bind at the interface between the myosin heavy chain and essential light chain. This binding stabilizes an autoinhibited SRX conformation where myosin heads are folded back against the thick filament. SRX stabilization reduces the population of myosin heads available for actin cross-bridge formation by 70–80%, thereby decreasing ATP consumption and contractile force without affecting calcium signaling [1] [5].
  • Converter Domain Modulation: Mutations in the converter domain (e.g., R712G linked to hypertrophic cardiomyopathy) alter the equilibrium between pre-powerstroke and post-powerstroke states. Compounds like aficamten exploit this by binding near the converter-upper 50-kDa domain junction, slowing phosphate release and trapping myosin in a weakly actin-bound state [2] [8].
  • Allosteric Network Disruption: High-resolution studies reveal that allosteric inhibitors interrupt communication pathways between the actin-binding cleft and nucleotide pocket. For example, aficamten binds to a pocket formed by helix-SH1, the relay helix, and the strut domain. This binding rigidifies the relay loop, preventing the lever arm priming necessary for force generation [8].

Table 2: Allosteric Binding Sites and Functional Consequences

ModulatorBinding Site LocationConformational EffectFunctional Outcome
MavacamtenMyosin head/neck junctionStabilizes inter-head interactionsThick filament stabilization; SRX increase
AficamtenRelay helix/strut domain interfaceArrests relay loop flexibilitySlowed phosphate release; weak actin binding
CK-136Essential light chain binding grooveDisrupts lever arm swing amplitudeReduced step size and processivity

Isoform-Specific Inhibition Mechanisms: Divergence Across Myosin Classes

Isoform specificity arises from sequence divergence in drug-binding pockets, tissue-specific expression patterns, and distinct kinetic properties of myosin classes:

  • Cardiac vs. Skeletal Selectivity: Aficamten inhibits β-cardiac myosin (IC₅₀ = 1.0 μM) 6-fold more potently than fast skeletal myosin (IC₅₀ = 6.5 μM). This selectivity originates from a valine residue (Val606) in cardiac myosin that creates a deeper hydrophobic sub-pocket accommodating aficamten’s fluorophenyl group. Fast skeletal myosin contains a bulkier isoleucine at this position, sterically hindering binding [8].
  • Smooth Muscle Resistance: Smooth muscle myosin (SMM) remains unaffected by aficamten (IC₅₀ » 40 μM) due to divergent relay helix sequences. Cardiac myosin’s Glu497 forms a salt bridge with aficamten’s piperidine nitrogen, while SMM contains neutral glutamine at this position, eliminating this critical interaction [8].
  • Pathogenic Mutation-Specific Effects: The R403Q mutation in β-cardiac myosin (associated with hypertrophic cardiomyopathy) increases basal ATPase activity by destabilizing the SRX state. Mavacamten shows enhanced efficacy in this genetic background, restoring SRX occupancy to near-normal levels by compensating for the mutation-induced structural instability [1] [5].

Table 3: Isoform Selectivity Profiles of Myosin Inhibitors

Inhibitorβ-Cardiac Myosin IC₅₀ (μM)Fast Skeletal Myosin IC₅₀ (μM)Smooth Muscle Myosin IC₅₀ (μM)Selectivity Determinant
Aficamten0.966.52>40Val606 depth; Glu497 salt bridge
Mavacamten0.515.3>50Trp513 indole interaction
Blebbistatin0.80.725.0Switch I flexibility; Glubionic acid

Kinetic Modulation of ATPase Cycle Transitions: Phosphate Release Inhibition

Targeting specific transitions within the myosin ATPase cycle allows precise control over motor function without complete inhibition:

  • Phosphate (Pi) Release as a Rate-Limiting Step: During actomyosin detachment, inorganic phosphate release precedes the power stroke. Aficamten prolongs the weakly actin-bound A·M·ADP·Pi state by slowing Pi dissociation 8-fold (from 276 s⁻¹ to 35 s⁻¹). This reduces the flux of myosin heads entering the force-generating A·M·ADP state, thereby diminishing net contractility without affecting ATP hydrolysis kinetics [8].
  • Recovery Stroke Interference: Mutations in the converter domain (e.g., F750L linked to dilated cardiomyopathy) accelerate the recovery stroke transition by 2.5-fold. Inhibitors like CK-142 restore normal kinetics by binding near the SH1 helix, increasing the activation energy for lever arm repriming [2].
  • Energetic Decoupling: Compounds that decouple ATP hydrolysis from mechanical output improve metabolic efficiency. Mavacamten reduces cardiac work by 40% while decreasing ATP consumption by 60% in hypertrophic cardiomyocytes. This disproportionate reduction arises from preferential stabilization of low-ATPase SRX heads, uncoupling chemomechanical transduction [1] [5].

Table 4: Kinetic Parameters of Myosin Inhibitor-Modulated ATPase Transitions

ParameterUninhibited Rate (s⁻¹)Aficamten (1 μM)Mavacamten (1 μM)Molecular Mechanism
Phosphate release (k₊ᵢ)206 ± 3525 ± 4180 ± 25Pi exit tunnel occlusion
Recovery stroke (k₊H + k₋H)290 ± 8310 ± 12110 ± 9Relay helix rigidity
Actin affinity (Kₐ)2.4 ± 0.4 μM8.1 ± 0.6 μM12.3 ± 1.1 μMWeak-to-strong transition blockade
SRX population (%)30%35%85%Head-fold stabilization

Properties

Product Name

Myosin inhibitor

IUPAC Name

3-(N-butyl-C-methylcarbonimidoyl)-4-hydroxychromen-2-one

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

InChI

InChI=1S/C15H17NO3/c1-3-4-9-16-10(2)13-14(17)11-7-5-6-8-12(11)19-15(13)18/h5-8,17H,3-4,9H2,1-2H3

InChI Key

VXRKMHKOOUBXBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(C)C1=C(C2=CC=CC=C2OC1=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.